molecular formula C16H22ClN3O5S B2751810 N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide CAS No. 874805-78-4

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide

Cat. No.: B2751810
CAS No.: 874805-78-4
M. Wt: 403.88
InChI Key: DKEWBHKWCVVDAL-UHFFFAOYSA-N
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Description

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is a synthetic chemical reagent designed for research applications, featuring a unique molecular architecture that combines an oxazolidinone core with a 4-chlorobenzenesulfonyl group and an ethanediamide linker. This compound is of significant interest in medicinal chemistry and antibacterial research, primarily due to its structural relationship with the oxazolidinone class of agents . Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically interacting with the 23S rRNA, which prevents the formation of the initiation complex essential for translation . This novel mechanism is distinct from other antibacterial classes, making oxazolidinone derivatives valuable tools for studying multi-drug resistant Gram-positive pathogens. The integration of the 4-chlorobenzenesulfonyl moiety may further modulate the compound's physicochemical properties and biological activity, offering researchers a versatile scaffold for structure-activity relationship (SAR) studies. This reagent is provided exclusively for investigational purposes in laboratory settings, such as exploring new therapeutic pathways, studying mechanisms of antibiotic resistance, and developing novel biochemical probes. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O5S/c1-11(2)9-18-15(21)16(22)19-10-14-20(7-8-25-14)26(23,24)13-5-3-12(17)4-6-13/h3-6,11,14H,7-10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEWBHKWCVVDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide typically involves multiple steps. One common approach is to start with the formation of the oxazolidine ring, followed by the introduction of the sulfonyl and chlorophenyl groups. The final step involves the addition of the isobutyloxalamide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with proteins and enzymes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : The 2-methylpropyl (isobutyl) group in the target compound increases lipophilicity compared to analogues with smaller alkyl or aryl substituents. This may enhance membrane permeability but reduce aqueous solubility .
  • Crystallinity: Crystallographic tools like SHELXL () and ORTEP-3 () are critical for resolving such compounds. The 4-chlorobenzenesulfonyl group’s steric bulk may lead to distinct crystal packing compared to non-halogenated analogues .

Stability and Reactivity

  • Hydrolytic Stability : The oxazolidine ring is less prone to hydrolysis than thiazolidine-2,4-dione derivatives, which have reactive ketone groups. This could improve shelf-life .
  • Synthetic Challenges : The steric hindrance of the 4-chlorobenzenesulfonyl group may complicate coupling reactions, necessitating optimized conditions (e.g., excess EDC or prolonged reaction times) .

Biological Activity

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anti-inflammatory and cytotoxic properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H27ClN4O5SC_{18}H_{27}ClN_{4}O_{5}S with a molecular weight of 446.9 g/mol. The presence of the oxazolidin-2-one ring is significant for its biological activity, often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC18H27ClN4O5S
Molecular Weight446.9 g/mol
CAS Number868983-47-5

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxazolidin ring and subsequent modifications to introduce the sulfonyl and amide functionalities. The synthetic pathways often utilize starting materials such as chlorobenzenes and oxazolidinones, which are reacted under controlled conditions to yield the target molecule.

Anti-inflammatory Activity

Research has demonstrated that derivatives of oxazolidinones possess significant anti-inflammatory properties. In one study, various synthesized compounds were tested using the carrageenan-induced rat paw edema model, which is a standard method for assessing anti-inflammatory effects. The results indicated that certain derivatives exhibited notable inhibition of paw edema, suggesting their potential as anti-inflammatory agents.

CompoundDose (mg/kg)Inhibition after 3h (%)Inhibition after 6h (%)
N'-Compound3058.2470.98
Control-0.36-
Indomethacin4066.44-

The anti-inflammatory activity was compared against indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), establishing a benchmark for efficacy.

Cytotoxic Activity

In addition to anti-inflammatory properties, the compound's potential cytotoxic effects have been explored in cancer research. Studies have indicated that compounds similar to this compound can inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in cancer cell proliferation.

In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspases involved in the apoptotic pathway. This suggests that these compounds could be further developed as therapeutic agents in oncology.

Case Studies

  • Anti-inflammatory Efficacy : In a study assessing the anti-inflammatory properties of various oxazolidinone derivatives, it was found that specific substitutions on the oxazolidin ring enhanced biological activity significantly compared to standard treatments.
  • Cytotoxic Mechanisms : A recent investigation into EGFR inhibitors highlighted that similar oxazolidinone derivatives displayed promising results in reducing cell viability in lung cancer cells (A549), indicating their potential role as targeted therapies.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions, starting with the preparation of the oxazolidin-2-ylmethyl intermediate. Key steps include sulfonylation of the oxazolidine ring using 4-chlorobenzenesulfonyl chloride under anhydrous conditions (e.g., DCM as solvent, triethylamine as base). Subsequent coupling with N-(2-methylpropyl)ethanediamide requires coupling agents like EDC/HOBt in DMF or DMSO . Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions. Monitor progress via TLC or HPLC .

Q. How can structural characterization and purity assessment be reliably performed for this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm functional groups (e.g., sulfonyl, oxazolidine, amide) and stereochemistry. Mass spectrometry (HRMS/ESI-MS) validates molecular weight. Purity (>95%) is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). For crystalline samples, X-ray diffraction resolves bond lengths/angles .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Screen for enzyme inhibition (e.g., proteases, kinases) using fluorogenic substrates or ADP-Glo™ assays. Cytotoxicity can be tested via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts in large-scale synthesis?

  • Methodological Answer : Use design of experiments (DoE) to optimize variables: reagent stoichiometry (1.2–1.5 eq sulfonyl chloride), solvent polarity (DMF vs. THF), and temperature (10–30°C). Continuous flow reactors improve mixing and heat transfer, reducing side products like over-sulfonated derivatives . Post-synthesis, purify via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. How should contradictions in bioactivity data across different assays be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Validate using orthogonal methods:
  • Compare enzymatic vs. cell-based assays to distinguish direct inhibition from off-target effects.
  • Test solubility in DMSO/PBS; use surfactants (e.g., Tween-20) for hydrophobic compounds.
  • Replicate findings across ≥3 independent experiments and apply statistical tests (ANOVA, p<0.05) .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., COX-2, EGFR). Use MD simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes. For SAR, synthesize analogs with substituent variations (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and correlate logP/clogP values with activity .

Q. How can the compound’s metabolic stability and toxicity be evaluated preclinically?

  • Methodological Answer : Use hepatic microsomal assays (human/rat) with LC-MS/MS to measure metabolic half-life. Identify metabolites via UPLC-QTOF-MS. For toxicity, perform Ames tests (mutagenicity), hERG channel inhibition assays (cardiotoxicity), and zebrafish embryo models (developmental toxicity) .

Q. What comparative studies exist between this compound and its structural analogs?

  • Methodological Answer : Compare with analogs like N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl} derivatives (). Key differences include:
  • Electron-withdrawing Cl vs. electron-donating OCH₃ groups altering target binding.
  • Bioisosteric replacements (e.g., oxadiazole for oxazolidine) to enhance metabolic stability .

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